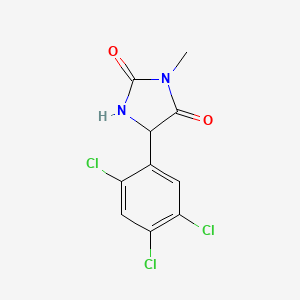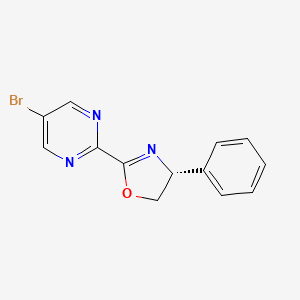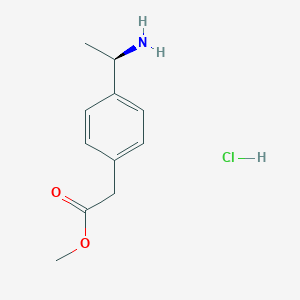
(R)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride is a chiral compound with significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-1-phenylethylamine and methyl bromoacetate.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of ®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist, depending on the target.
類似化合物との比較
Similar Compounds
(S)-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride: The enantiomer of the compound, which may have different biological activities.
Methyl 2-(4-(1-aminoethyl)phenyl)acetate: The non-hydrochloride form, which may differ in solubility and stability.
Uniqueness
®-Methyl 2-(4-(1-aminoethyl)phenyl)acetate hydrochloride is unique due to its chiral nature, which allows for specific interactions with chiral biological targets, making it valuable in the development of enantioselective drugs and catalysts.
特性
分子式 |
C11H16ClNO2 |
|---|---|
分子量 |
229.70 g/mol |
IUPAC名 |
methyl 2-[4-[(1R)-1-aminoethyl]phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12)10-5-3-9(4-6-10)7-11(13)14-2;/h3-6,8H,7,12H2,1-2H3;1H/t8-;/m1./s1 |
InChIキー |
ILVIOGUOBJCTDN-DDWIOCJRSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)CC(=O)OC)N.Cl |
正規SMILES |
CC(C1=CC=C(C=C1)CC(=O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




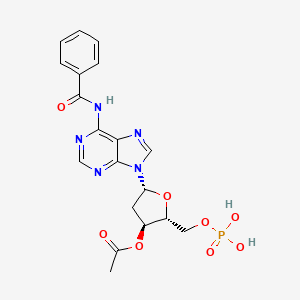
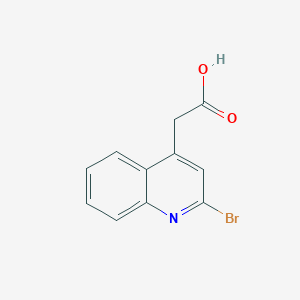
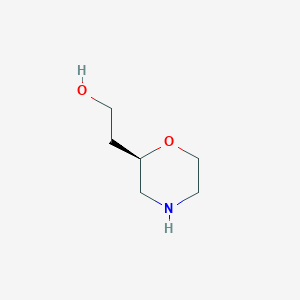
![Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-](/img/structure/B12933685.png)
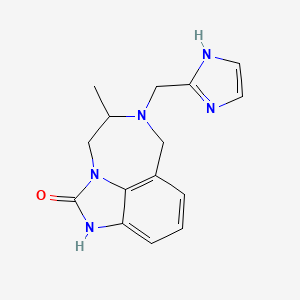
![1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride](/img/structure/B12933700.png)
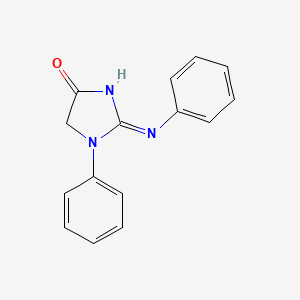
![1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one](/img/structure/B12933724.png)
